molecular formula C15H20FNO3 B11717842 Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B11717842
M. Wt: 281.32 g/mol
InChI Key: AZOJXJIATUMICC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions.

    Protection with Tert-butyl Group: This step often involves esterification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine rings and carboxylate groups.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups, known for their stability and bioactivity.

    Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups, often used in synthetic chemistry.

Uniqueness

Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H20FNO3/c1-14(2,3)20-13(19)17-8-15(9-17,10-18)11-4-6-12(16)7-5-11/h4-7,18H,8-10H2,1-3H3

InChI Key

AZOJXJIATUMICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=C(C=C2)F

Origin of Product

United States

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